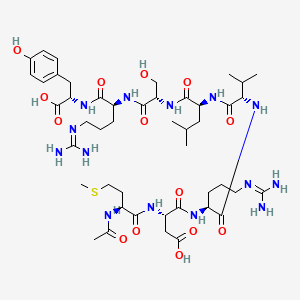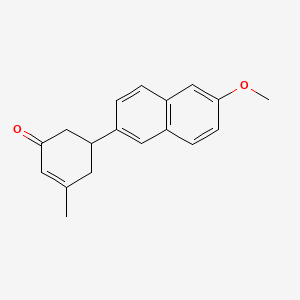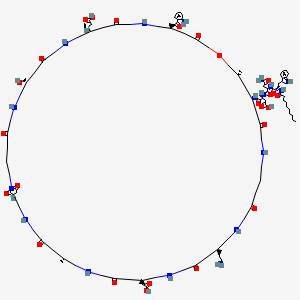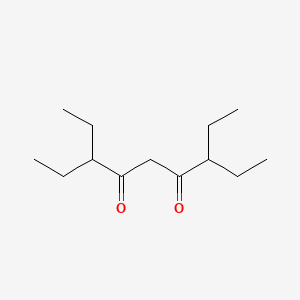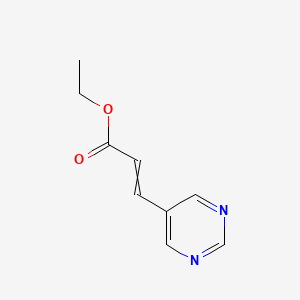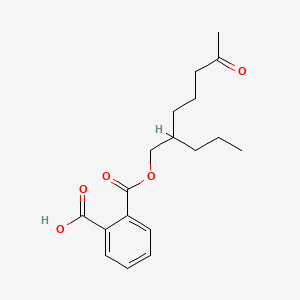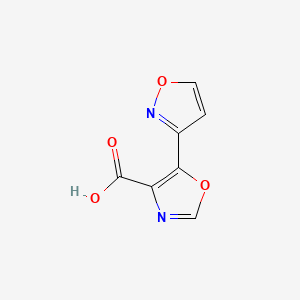
5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Isoxazol-3-yl)oxazole-4-carboxylic acid” is a compound that contains an isoxazole ring . Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods . Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
The molecular formula of “5-(Isoxazol-3-yl)oxazole-4-carboxylic acid” is C7H4N2O4 . The average mass is 180.118 Da .Chemical Reactions Analysis
Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Aplicaciones Científicas De Investigación
Isoxazole Alkaloids and Natural Products
Isoxazole alkaloids, including those with structures related to 5-(isoxazol-3-yl)oxazole-4-carboxylic acid, constitute a small but significant group of natural products. These compounds have been found in various sources, such as bacteria, fungi, higher plants, larvae, and marine sponges. Despite their limited number, some of these alkaloids have notable applications, including antibiotic properties as seen in cycloserine and toxic effects like muscimol from Amanita muscaria. The complexity and variety of these compounds from different sources underline their potential for scientific research applications, especially in discovering new drugs and understanding biological processes (Rahbaek & Christophersen, 2001).
Anticancer Applications
Isoxazoline-containing natural products, derivatives of isoxazoles, have been recognized for their anticancer properties. These compounds, through their structural diversity, have demonstrated potential as chemotherapeutic agents. The review focuses on the natural occurrence of isoxazoline derivatives, their isolation, and anticancer applications, highlighting the importance of structural-activity relationships and stereochemical aspects in developing novel anticancer drugs (Kaur et al., 2014).
Microwave-Assisted Synthesis in Drug Development
The microwave-assisted synthesis approach has revolutionized the preparation of azaheterocyclic systems, including those related to 5-(isoxazol-3-yl)oxazole-4-carboxylic acid. This method offers advantages such as cleaner chemistry, reduced reaction times, and higher yields, making it an invaluable tool in drug development and research. The review provides a comprehensive overview of microwave-assisted synthesis techniques for various heterocyclic systems, emphasizing their significance in medicinal chemistry (Sakhuja et al., 2012).
Chlorogenic Acid and Pharmacological Effects
While not directly related to 5-(isoxazol-3-yl)oxazole-4-carboxylic acid, the study of chlorogenic acid (CGA) exemplifies the pharmacological potential of naturally occurring compounds. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. This review highlights the importance of natural phenolic compounds in drug discovery, suggesting that research into similar structures like isoxazole derivatives could uncover new therapeutic agents (Naveed et al., 2018).
Tandem Catalysis in Heterocycle Synthesis
Tandem catalysis has been employed to synthesize nitrogen-containing heterocycles, including isoxazoles. This method combines multiple catalytic processes in a single operational step, offering an efficient pathway to synthesize complex molecules. The review discusses the applications of tandem catalysis in creating five-membered aromatic nitrogen heterocycles, underscoring its utility in medicinal chemistry (Campos & Berteina‐Raboin, 2020).
Propiedades
IUPAC Name |
5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)5-6(12-3-8-5)4-1-2-13-9-4/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJMDBBAEVYPIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C2=C(N=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isoxazol-3-yl)oxazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

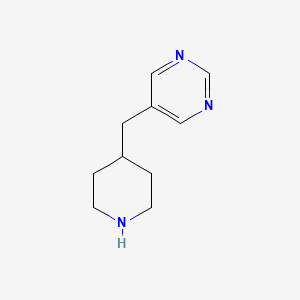

![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)
